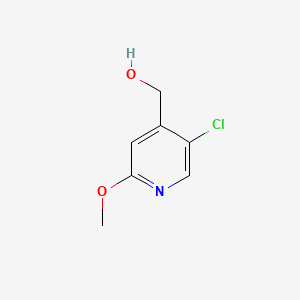
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a Boc-protected amino group at the 2-position and an aminomethyl group at the 4-position. The dihydrochloride form indicates the presence of two hydrochloride salts, which enhance the compound’s solubility in water. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride typically involves the protection of the amino group on the pyridine ring using a Boc (tert-butoxycarbonyl) group. The general synthetic route includes:
Starting Material: The synthesis begins with 2-amino-4-(aminomethyl)pyridine.
Protection Step: The amino group at the 2-position is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Dihydrochloride Salt: The resulting Boc-protected compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Strong acids like TFA are commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the reagent used, various substituted pyridine derivatives can be obtained.
Deprotected Amines: Removal of the Boc group yields the free amine.
Aplicaciones Científicas De Investigación
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound is explored for its potential in creating novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride involves its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways by binding to specific proteins, altering their function and downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Boc-amino)pyridine: Lacks the aminomethyl group at the 4-position.
4-(Aminomethyl)pyridine: Lacks the Boc-protected amino group at the 2-position.
2-Amino-4-(aminomethyl)pyridine: Lacks the Boc protection and is more reactive.
Uniqueness
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride is unique due to the presence of both a Boc-protected amino group and an aminomethyl group on the pyridine ring. This dual functionality allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9;;/h4-6H,7,12H2,1-3H3,(H,13,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSIFJOJBGGHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712337 |
Source


|
| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161315-19-1 |
Source


|
| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)






![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)




